N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide
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Overview
Description
N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzo[d]thiazole moiety, a thiophene ring, and a quinoline core, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene ring: This step may involve coupling reactions such as Suzuki or Stille coupling.
Construction of the quinoline core: This can be synthesized via Friedländer synthesis or other quinoline-forming reactions.
Formation of the carbohydrazide linkage: This step involves the reaction of the quinoline derivative with hydrazine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to improve yield and purity. This may include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes due to its potential fluorescence properties.
Medicine: Potential use as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Possible applications in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Known for their antimalarial and anticancer activities.
Benzo[d]thiazole derivatives: Studied for their antimicrobial and anticancer properties.
Thiophene derivatives: Known for their applications in organic electronics and pharmaceuticals.
Uniqueness
The uniqueness of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide lies in its combined structural features, which may confer unique biological activities and chemical properties not observed in simpler analogs.
Properties
IUPAC Name |
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS2/c1-13-10-14(2)21-20(11-13)30-23(25-21)27-26-22(28)16-12-18(19-8-5-9-29-19)24-17-7-4-3-6-15(16)17/h3-12H,1-2H3,(H,25,27)(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNRSWQTQVNSFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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